4-(Dibromomethylidene)oxane
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Overview
Description
4-(Dibromomethylidene)oxane is a chemical compound with the molecular formula C6H8Br2O It is characterized by the presence of a dibromomethylidene group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromomethylidene)oxane typically involves the bromination of oxane derivatives. One common method includes the reaction of oxane with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethylidene group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dibromomethylidene)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromomethylidene group to other functional groups.
Substitution: The dibromomethylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane oxides, while substitution reactions can produce a variety of substituted oxane derivatives.
Scientific Research Applications
4-(Dibromomethylidene)oxane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dibromomethylidene)oxane involves its interaction with molecular targets through its dibromomethylidene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
- 4-(Dichloromethylidene)oxane
- 4-(Difluoromethylidene)oxane
- 4-(Diiodomethylidene)oxane
Comparison: 4-(Dibromomethylidene)oxane is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, leading to different reaction kinetics and mechanisms. This uniqueness makes this compound valuable for specific applications where such properties are advantageous.
Properties
IUPAC Name |
4-(dibromomethylidene)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O/c7-6(8)5-1-3-9-4-2-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELPEJKXODGDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=C(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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